molecular formula C11H17N3 B025947 rac-trans 3'-Aminomethyl Nicotine CAS No. 623579-03-3

rac-trans 3'-Aminomethyl Nicotine

Cat. No. B025947
CAS RN: 623579-03-3
M. Wt: 191.27 g/mol
InChI Key: IUMCSWXAFXSTAI-GXSJLCMTSA-N
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Description

"rac-trans 3'-Aminomethyl Nicotine" is a derivative of nicotine, a well-known tobacco alkaloid. This compound and its analogs are of significant interest due to their complex molecular structure and diverse biological activities.

Synthesis Analysis

  • A study detailed a new synthesis of rac-nicotine, a closely related compound to "this compound" (Mizoguchi, 1961). This synthesis involved the reduction of 2-substituted 3-benzylidene-1-pyrroline and subsequent acylation.
  • Another relevant study described the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine, which shares structural similarities with "this compound" (Jacob, Shulgin & Benowitz, 1990).

Molecular Structure Analysis

  • Research on the photochemical transformation of nicotine in wastewater highlighted the structure of nicotine and its transformation products, providing insights into the molecular structure of nicotine derivatives (Lian et al., 2017).

Chemical Reactions and Properties

  • A study on rac-nicotine sulfate from tobacco-extracted nicotine provided insights into the chemical reactions and properties of nicotine derivatives (Tamaddon & Azadi, 2017).

Scientific Research Applications

  • Cancer Research and Treatment :

    • Nicotine can suppress the growth-inhibitory effects of retinoids in lung cancer cells by inhibiting retinoic acid receptor (RAR) expression through the induction of TR3 expression. This suggests that RXR-selective retinoids may be more effective for preventing and treating tobacco-associated cancers (Chen et al., 2002).
    • Nicotine reverses the anti-proliferative effect of trans retinoic acid in lung cancer cells, but inhibiting TR3 can prevent this effect (Ott, 2002).
  • Pharmacokinetics and Metabolism :

    • A study presented a method for synthesizing (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine in humans, with high stereoselectivity (Jacob et al., 1990).
    • Human CYP2A13 efficiently metabolizes nicotine to cotinine and trans-3′-hydroxycotinine, playing a role in nicotine addiction and carcinogenesis (Bao et al., 2005).
  • Biomarker Development :

    • Urinary trans-3′-hydroxy cotinine (3HC) and cotinine (COT) are reliable and strong biomarkers of children's environmental tobacco smoke exposure. The 3HC/COT ratio potentially reveals age and race-related differences in nicotine metabolism (Matt et al., 2006).
  • Effects on Human Health :

    • Nicotine suppresses Th17 differentiation and promotes Th2 differentiation, improving the Th1/Th2 imbalance in rheumatoid arthritis patients (Wu et al., 2018).
    • Transdermal nicotine patches are a reliable method for controlling nicotine craving during studies examining dopamine changes in striatal tissue (Yoder et al., 2012).

properties

IUPAC Name

[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCSWXAFXSTAI-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587763
Record name 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

623579-03-3
Record name 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-trans 3'-Aminomethyl Nicotine
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rac-trans 3'-Aminomethyl Nicotine

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